N-(3,4-dimethoxyphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide
Description
N-(3,4-dimethoxyphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide is a benzamide derivative featuring a 3,4-dimethoxyphenyl substituent and a 1,1-dioxidoisothiazolidin-2-yl moiety. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with enhanced solubility and receptor binding . The isothiazolidin dioxide ring may contribute to metabolic stability or act as a hydrogen-bond acceptor, similar to sulfonamide derivatives .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-8-7-14(12-17(16)25-2)19-18(21)13-5-3-6-15(11-13)20-9-4-10-26(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHAEKFGGWTLIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 372.43 g/mol
The compound is characterized by a benzamide moiety attached to a dimethoxyphenyl group and a dioxidoisothiazolidine ring, contributing to its unique chemical properties and biological activities.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Properties : The compound has demonstrated potential in inhibiting the proliferation of cancer cell lines in vitro, indicating its promise as an anticancer therapeutic.
Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in various cancer cell lines; induces apoptosis. | |
| Antimicrobial | Exhibits activity against specific bacterial strains. | |
| Enzyme Inhibition | Inhibits cyclin-dependent kinases (CDKs), affecting cell cycle progression. |
Study 1: Anticancer Activity
In a study evaluating the anticancer potential of this compound, researchers found that the compound significantly reduced cell viability in human breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. Flow cytometry analysis confirmed increased apoptotic cell populations following treatment with the compound.
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited effective bactericidal activity at concentrations lower than those required for traditional antibiotics. The compound's ability to disrupt bacterial cell membranes was proposed as a potential mechanism of action.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their synthesis routes, and reported activities:
Key Research Findings
- Bioactivity : Compound W1 () demonstrates antimicrobial and anticancer properties, attributed to the benzimidazole-thioacetamide scaffold. The dinitrophenyl group may enhance electron-withdrawing effects, improving target binding .
- Synthetic Efficiency : Rip-B () achieved an 80% yield via straightforward amide coupling, highlighting the practicality of benzamide synthesis for scale-up .
- Catalytic Utility : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () enables metal-catalyzed C–H functionalization, a feature absent in the target compound but relevant for comparative catalyst design .
- Structural Flexibility : The one-pot synthesis of the benzimidazole-carboxamide () underscores the versatility of reductive cyclization for complex heterocycles, contrasting with the target compound’s simpler amide linkage .
Critical Analysis of Structural Motifs
- Isothiazolidin Dioxide vs. Benzimidazole : The isothiazolidin dioxide ring in the target compound may offer superior metabolic stability over benzimidazole-based analogues (e.g., W1), which are prone to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
